molecular formula C18H17BrN2OS B14946830 N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide

N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B14946830
M. Wt: 389.3 g/mol
InChI Key: OOIBXRPEEYLCKH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound that features a bromophenyl group, an indole core, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to obtain 3-bromoaniline This intermediate is then subjected to a series of reactions including acylation, cyclization, and methylation to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide can undergo various chemical reactions including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the acetamide linkage provides stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-[(3-bromophenyl)methyl]-3-methoxybenzamide

Uniqueness

N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is unique due to its combination of a bromophenyl group, an indole core, and an acetamide linkage. This unique structure provides it with distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H17BrN2OS

Molecular Weight

389.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(1-methyl-3-methylsulfanylindol-2-yl)acetamide

InChI

InChI=1S/C18H17BrN2OS/c1-21-15-9-4-3-8-14(15)18(23-2)16(21)11-17(22)20-13-7-5-6-12(19)10-13/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

OOIBXRPEEYLCKH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC(=CC=C3)Br)SC

Origin of Product

United States

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